1H-Indole-3-acetamide, 2-methyl-

説明

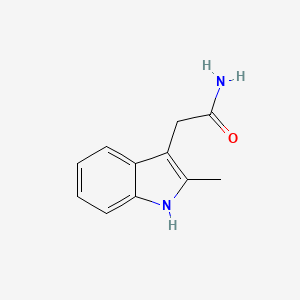

1H-Indole-3-acetamide, 2-methyl- is an indole-derived compound characterized by a methyl group at the 2-position of the indole ring and an acetamide moiety at the 3-position. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol (calculated from structural data in ). The compound’s structure (Fig. 1) features a bicyclic indole core, critical for interactions in biological systems, particularly in enzyme inhibition or receptor binding .

Synthetic routes for analogous indole-3-acetamides often involve condensation reactions, as seen in methods for 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives, which use reflux conditions with sodium acetate and acetic acid (). Spectral data (e.g., ¹³C NMR and HRMS) for related compounds, such as δ 47.45 (CH₂) and 144.88 (C-NH₂) in 13C-NMR, suggest similar analytical profiles for 2-methyl-substituted variants .

特性

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-9(6-11(12)14)8-4-2-3-5-10(8)13-7/h2-5,13H,6H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOXGRMCZCHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482704 | |

| Record name | 1H-Indole-3-acetamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58360-14-8 | |

| Record name | 1H-Indole-3-acetamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetamide, 2-methyl- typically involves the reaction of indole derivatives with acetamide under specific conditions. One common method is the Mannich reaction, where indole reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of 1H-Indole-3-acetamide, 2-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

化学反応の分析

Types of Reactions: 1H-Indole-3-acetamide, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, nitro compounds, and other electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives, each with distinct chemical and biological properties .

科学的研究の応用

1H-Indole-3-acetamide, 2-methyl- has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its role in various biological processes and its potential as a bioactive compound.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

作用機序

The mechanism of action of 1H-Indole-3-acetamide, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

Table 1 summarizes key structural analogs of 1H-Indole-3-acetamide, 2-methyl-, emphasizing substituent variations and their implications:

Physicochemical Properties

- Polarity : The acetamide group in 1H-Indole-3-acetamide, 2-methyl- confers higher polarity (logP ~1.2) compared to its carboxylic acid analog (logP ~2.1 for 2-(6-methyl-1H-indol-3-yl)acetic acid) .

- Thermal Stability : Indole derivatives with alkyl substituents (e.g., 2-methyl) typically exhibit higher melting points (~200–220°C) due to crystalline packing, as inferred from analogous compounds in .

Q & A

Q. How can the molecular structure of 2-methyl-1H-indole-3-acetamide be experimentally validated?

- Methodological Answer: Structural validation typically employs spectroscopic techniques:

- NMR Spectroscopy : Compare - and -NMR spectra with reference data to confirm indole ring protons (e.g., aromatic protons at δ 7.1–7.5 ppm) and acetamide methyl groups (δ ~2.1–2.3 ppm) .

- FT-IR : Identify key functional groups, such as the amide C=O stretch (~1650–1680 cm) and N-H bending (~1550 cm) .

- Mass Spectrometry : Confirm molecular weight via electron ionization (EI-MS), observing the molecular ion peak at m/z 174.1992 .

Q. What are standard synthetic routes for 2-methyl-1H-indole-3-acetamide derivatives?

- Methodological Answer: A common approach involves condensation reactions :

- React 2-methylindole-3-carbaldehyde with hydroxylamine to form oxime intermediates, followed by acetylation with chloroacetamide derivatives under reflux in acetic acid .

- Optimize reaction conditions (e.g., 70–80°C, 4–6 hours) to achieve yields >70%. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer:

- Storage : Store in airtight containers at –20°C under inert gas (N) to prevent oxidation of the indole ring .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., hydrolyzed acetamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-methylindole-3-acetamide analogs?

- Methodological Answer:

- Variable Analysis : Assess substituent effects (e.g., electron-withdrawing groups at the phenyl ring enhance antioxidant activity via resonance stabilization of radicals) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities influencing bioassay results .

- Assay Reproducibility : Standardize antioxidant assays (DPPH/FRAP) with controls (e.g., ascorbic acid) and triplicate measurements to minimize inter-lab variability .

Q. What strategies optimize the synthesis of 2-methylindole-3-acetamide derivatives for high-throughput screening?

- Methodological Answer:

- Parallel Synthesis : Employ microwave-assisted reactions (100°C, 30 minutes) to reduce reaction times and improve yields .

- Automated Purification : Use flash chromatography systems with gradient elution (hexane → ethyl acetate) to isolate products efficiently.

- In Silico Screening : Predict substituent effects on bioactivity via DFT calculations (e.g., HOMO-LUMO gaps for radical scavenging potential) .

Q. How can mechanistic studies elucidate the biological activity of 2-methylindole-3-acetamide derivatives?

- Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of COX-2 or LOX enzymes using fluorescence-based kits to link anti-inflammatory activity to indole-acetamide scaffolds .

- Molecular Docking : Model interactions with target proteins (e.g., Keap1-Nrf2 for antioxidants) using AutoDock Vina to identify key binding residues (e.g., Ser508, Arg483) .

- Metabolite Profiling : Use LC-MS/MS to track in vitro metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) in this compound class?

- Methodological Answer:

- SAR Matrix : Synthesize analogs with systematic substitutions (e.g., halogens at C5, methoxy at C6) and correlate log values (HPLC-derived) with bioactivity .

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR/LC-MS datasets to identify structural features driving activity .

Q. What analytical methods validate the purity of 2-methyl-1H-indole-3-acetamide in complex matrices?

- Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Validate method robustness per ICH guidelines (RSD <2% for retention time) .

- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents) using CAR-PDMS fibers and compare against NIST spectral libraries .

Safety and Compliance

Q. What safety protocols are critical when handling 2-methylindole-3-acetamide?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。